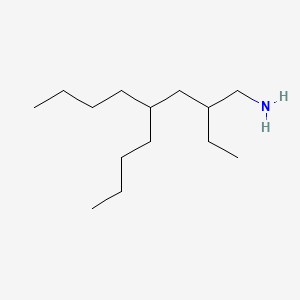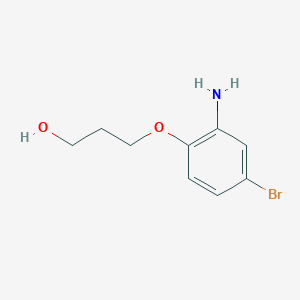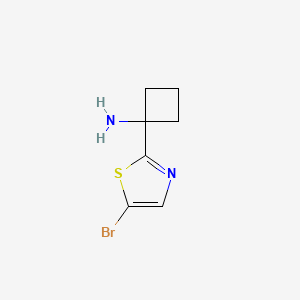
5-(2-Amino-3-hydroxybutoxy)-2-fluorobenzoicacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid; trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with an amino alcohol under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to scale up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-amino-3-hydroxybutanoic acid: Shares the amino and hydroxy functional groups but lacks the fluorinated aromatic ring.
Fluorobenzoic acid derivatives: Contain the fluorinated aromatic ring but may not have the amino and hydroxy groups.
Uniqueness
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, distinguishes it from other similar compounds and enhances its versatility in various fields.
特性
分子式 |
C13H15F4NO6 |
|---|---|
分子量 |
357.25 g/mol |
IUPAC名 |
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14FNO4.C2HF3O2/c1-6(14)10(13)5-17-7-2-3-9(12)8(4-7)11(15)16;3-2(4,5)1(6)7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);(H,6,7) |
InChIキー |
IWFXAGJALHSNMK-UHFFFAOYSA-N |
正規SMILES |
CC(C(COC1=CC(=C(C=C1)F)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)

![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)


![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)

